tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group and a but-3-yn-1-yl group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available piperidine or its derivatives.
Reaction Steps:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a range of 0°C to room temperature, and the reaction is catalyzed by a base such as triethylamine.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: Substitution reactions can occur at the piperidine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction can produce alkenes or alkanes.
Substitution Products: Substitution reactions can yield a variety of functionalized piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
Tert-Butyl 4-(but-3-yn-1-yl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.
Uniqueness: Tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting its chemical behavior.
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Properties
IUPAC Name |
tert-butyl 4-but-3-ynylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJQMHCBVBUPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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